![molecular formula C21H26OSi B14377918 tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane CAS No. 90036-86-5](/img/structure/B14377918.png)
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane is an organosilicon compound with the molecular formula C22H28OSi. This compound is characterized by the presence of a tert-butyl group, a cyclopentene ring, and two phenyl groups attached to a silicon atom. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl(chlorodimethyl)silane with cyclopent-1-en-1-ol in the presence of a base such as imidazole. The reaction is typically carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is often purified through distillation or chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce silanes with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, bases like imidazole, organic solvents like methylene chloride.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Various silanes.
Substitution: Functionalized silanes with different substituents.
Applications De Recherche Scientifique
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce silicon-containing groups into molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane involves its ability to form stable silicon-carbon bonds. The compound can interact with various molecular targets through its silicon atom, which can form bonds with oxygen, nitrogen, and carbon atoms. These interactions can lead to the formation of stable complexes and intermediates that are useful in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl[(cyclopent-3-en-1-yl)oxy]diphenylsilane
- tert-Butyl[(cyclopent-2-en-1-yl)oxy]diphenylsilane
- tert-Butyl[(cyclopent-4-en-1-yl)oxy]diphenylsilane
Uniqueness
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane is unique due to its specific structural arrangement, which provides distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyl group and the cyclopentene ring enhances its steric hindrance, making it less prone to unwanted side reactions .
Propriétés
Numéro CAS |
90036-86-5 |
|---|---|
Formule moléculaire |
C21H26OSi |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
tert-butyl-(cyclopenten-1-yloxy)-diphenylsilane |
InChI |
InChI=1S/C21H26OSi/c1-21(2,3)23(19-14-6-4-7-15-19,20-16-8-5-9-17-20)22-18-12-10-11-13-18/h4-9,12,14-17H,10-11,13H2,1-3H3 |
Clé InChI |
LEHKYYNAZBXWSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)
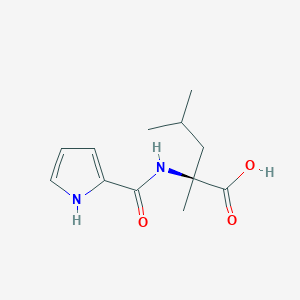
![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)
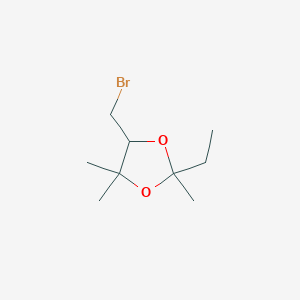
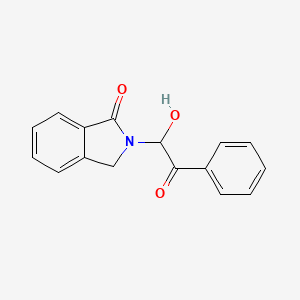
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
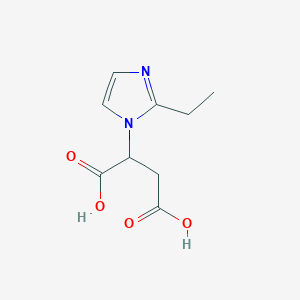
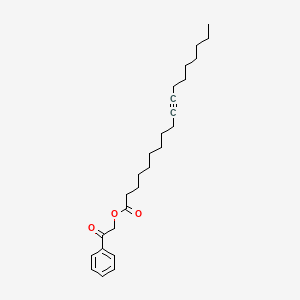
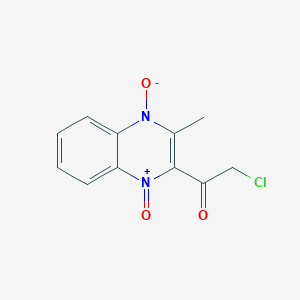
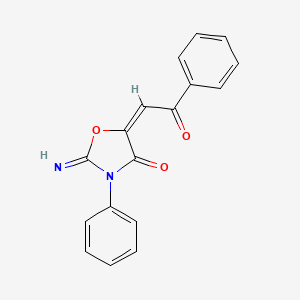
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
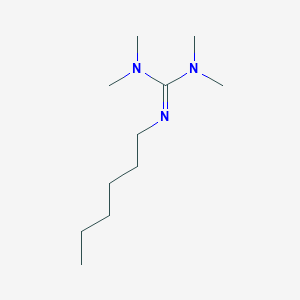
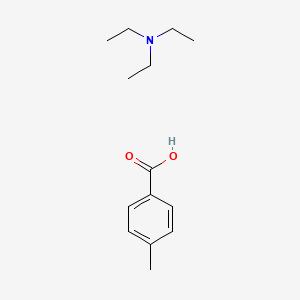
![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
